molecular formula C14H17NO3 B1250324 2-Phenyl-2-oxazoline-4-carboxylate tert-butyl ester CAS No. 709656-07-5

2-Phenyl-2-oxazoline-4-carboxylate tert-butyl ester

Cat. No. B1250324
CAS RN: 709656-07-5
M. Wt: 247.29 g/mol
InChI Key: NFTCCWULNGORJA-UHFFFAOYSA-N
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Description

2-Phenyl-2-oxazoline-4-carboxylate tert-butyl ester, also known as POB, is a versatile and important compound in organic chemistry. It is a heterocyclic compound with a five-membered ring structure containing one nitrogen and one oxygen atom . The molecular formula is C14H17NO3, and it has an average mass of 247.290 Da .


Synthesis Analysis

The synthesis of oxazolines, including this compound, has been a topic of interest in synthetic organic chemistry . Various synthetic protocols have been developed based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes . A novel protocol for ruthenium(II) catalyzed synthesis of 2-oxazolines was designed by the reaction of ethanolamine and aryl nitriles using a specific catalyst .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered ring having one nitrogen and one oxygen atom . The bond lengths to hydrogen were automatically modified to typical standard neutron values, i.e., C–H = 1.083 and N–H = 1.009 Å .


Chemical Reactions Analysis

Oxazoline compounds, including this compound, are known to participate in various chemical reactions . For instance, esters react with Grignard reagents to yield tertiary alcohols . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .


Physical And Chemical Properties Analysis

Oxazoles, including this compound, are doubly unsaturated 5-membered rings. They were first prepared in 1947, have a boiling point of 69 °C, and are stable liquids at room temperature . The physical and chemical properties of these compounds can be influenced by various factors, including the substitution pattern in the derivatives .

Mechanism of Action

While the specific mechanism of action for 2-Phenyl-2-oxazoline-4-carboxylate tert-butyl ester is not explicitly mentioned in the search results, oxazole derivatives in general have been found to exhibit a wide spectrum of biological activities . These activities are often influenced by the presence of hetero atoms or groupings, which can impart preferential specificities in their biological responses .

Future Directions

The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has increased in recent years . Researchers around the globe are synthesizing various oxazole derivatives and screening them for their various biological activities . This suggests that the study and application of 2-Phenyl-2-oxazoline-4-carboxylate tert-butyl ester and similar compounds will continue to be a significant area of research in the future .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-Phenyl-2-oxazoline-4-carboxylate tert-butyl ester involves the cyclization of an amino acid derivative to form the oxazoline ring, followed by esterification to introduce the tert-butyl ester group.", "Starting Materials": [ "Phenylalanine", "Di-tert-butyl dicarbonate", "Triethylamine", "Thionyl chloride", "Methanol" ], "Reaction": [ "Phenylalanine is protected by reacting with di-tert-butyl dicarbonate and triethylamine to form the corresponding N-tert-butyl carbamate.", "The N-tert-butyl carbamate is then reacted with thionyl chloride to form the corresponding N-tert-butyl chloroformate.", "The N-tert-butyl chloroformate is then reacted with methanol to form the corresponding N-tert-butyl methyl carbamate.", "The N-tert-butyl methyl carbamate is cyclized with thionyl chloride to form the oxazoline ring.", "The resulting oxazoline is then esterified with tert-butanol and catalytic acid to form the desired compound, 2-Phenyl-2-oxazoline-4-carboxylate tert-butyl ester." ] }

CAS RN

709656-07-5

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

tert-butyl 2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C14H17NO3/c1-14(2,3)18-13(16)11-9-17-12(15-11)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3

InChI Key

NFTCCWULNGORJA-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)C1COC(=N1)C2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)C1COC(=N1)C2=CC=CC=C2

synonyms

2-P-OACA-BE
2-phenyl-2-oxazoline-4-carboxylic acid tert-butyl este

Origin of Product

United States

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